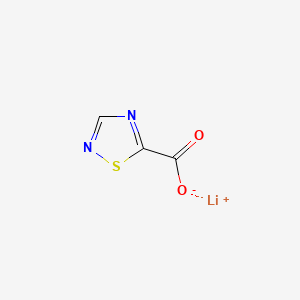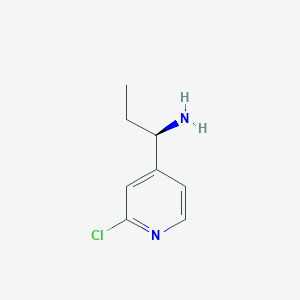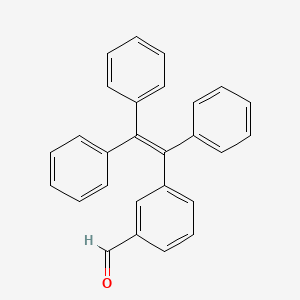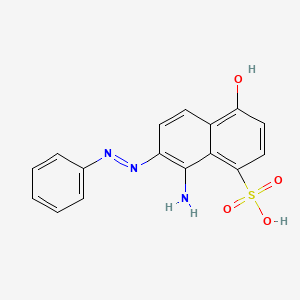![molecular formula C16H8N4Na2O11S2 B12513661 disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)
disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is often used in research due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate typically involves a multi-step process. The initial step often includes the nitration of a naphthalene derivative, followed by sulfonation to introduce sulfonate groups. The diazotization of an amine group and subsequent coupling with a dinitrophenyl compound results in the formation of the desired azo compound. The reaction conditions usually require controlled temperatures and the use of strong acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to obtain the compound in its disodium salt form.
化学反应分析
Types of Reactions
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
科学研究应用
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions due to its distinct color changes under different conditions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to generate reactive oxygen species.
Industry: It is employed in the manufacturing of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate involves its interaction with cellular components. The compound can generate reactive oxygen species, leading to oxidative stress and cell death in targeted cells. It also interacts with enzymes such as glutathione S-transferases, which play a role in its metabolic activation and subsequent biological effects.
相似化合物的比较
Similar Compounds
- Disodium 4-amino-3-[(2,4-dinitrophenyl)azo]naphthalene-1-sulfonate
- Disodium 6-hydroxy-5-[(2,4-dinitrophenyl)azo]naphthalene-2-sulfonate
Uniqueness
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate stands out due to its specific structural features, such as the positioning of sulfonate groups and the diazenyl linkage. These characteristics contribute to its unique reactivity and applications, distinguishing it from other similar compounds.
属性
分子式 |
C16H8N4Na2O11S2 |
|---|---|
分子量 |
542.4 g/mol |
IUPAC 名称 |
disodium;6-[(2,4-dinitrophenyl)diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI 键 |
XBLIFEQTVVSTIM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)

![8-[(Methylsulfanyl)methyl]-6-propylergoline](/img/structure/B12513585.png)

![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)

![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)



![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)



